molecular formula C11H14N2O3S B6635656 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid

3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid

Cat. No. B6635656
M. Wt: 254.31 g/mol
InChI Key: BFDRXZADZFUWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid, also known as MTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences.

Mechanism of Action

The exact mechanism of action of 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and bacterial infection.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes involved in tumor growth and bacterial infection. Additionally, 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is its ability to selectively target specific enzymes and signaling pathways, which can help to reduce unwanted side effects. However, one limitation is that 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid, including:
1. Further investigation into the mechanism of action of 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid, to better understand how it works at the molecular level.
2. Development of new drug formulations and delivery methods for 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid, to improve its efficacy and reduce potential side effects.
3. Exploration of the potential applications of 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid in agriculture and material sciences, including its use as a pesticide or in the development of new materials with specific properties.
4. Investigation of the potential synergistic effects of 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid with other drugs or compounds, to enhance its therapeutic potential.
In conclusion, 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug and in other areas.

Synthesis Methods

3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-methylpiperidine-3-carboxylic acid with thionyl chloride, followed by the addition of 1,3-thiazole-5-carbonyl chloride. The resulting product is then purified through recrystallization to obtain 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid in high yield and purity.

Scientific Research Applications

3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. These properties make 3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

3-methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-11(10(15)16)3-2-4-13(6-11)9(14)8-5-12-7-17-8/h5,7H,2-4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRXZADZFUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid

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